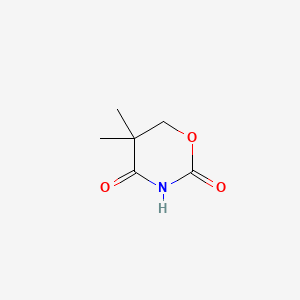
2H-1,3-Oxazine-2,4(3H)-dione, dihydro-5,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Oxazine-2,4(3H)-dione, dihydro-5,5-dimethyl- is a heterocyclic organic compound characterized by a six-membered ring containing oxygen and nitrogen atoms. This compound is notable for its stability and unique reactivity, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Oxazine-2,4(3H)-dione, dihydro-5,5-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl malonate with urea in the presence of a base, such as sodium ethoxide, to form the desired oxazine ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often require catalysts or specific pH conditions.
Major Products: The major products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 2H-1,3-Oxazine-2,4(3H)-dione, dihydro-5,5-dimethyl- is used as a building block for the synthesis of more complex molecules. Its unique reactivity allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and therapeutic potential.
Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. They may serve as lead compounds in the development of new drugs targeting specific diseases.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2H-1,3-Oxazine-2,4(3H)-dione, dihydro-5,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, while its anticancer effects could involve the disruption of cellular signaling pathways.
Comparison with Similar Compounds
2H-1,3-Oxazine-2,4(3H)-dione: Lacks the dimethyl groups, resulting in different reactivity and stability.
1,3-Oxazolidine-2,4-dione: Another heterocyclic compound with similar structural features but different chemical properties.
2H-1,3-Benzoxazine-2,4(3H)-dione: Contains a benzene ring, leading to distinct electronic and steric effects.
Uniqueness: 2H-1,3-Oxazine-2,4(3H)-dione, dihydro-5,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the dimethyl groups enhances its stability and influences its reactivity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of 2H-1,3-Oxazine-2,4(3H)-dione, dihydro-5,5-dimethyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
89464-52-8 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
5,5-dimethyl-1,3-oxazinane-2,4-dione |
InChI |
InChI=1S/C6H9NO3/c1-6(2)3-10-5(9)7-4(6)8/h3H2,1-2H3,(H,7,8,9) |
InChI Key |
QUEPSJINFWEFFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















